molecular formula C29H25N3O5S2 B2951247 (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((2,6-dimethylmorpholino)sulfonyl)benzoate CAS No. 391896-85-8

(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((2,6-dimethylmorpholino)sulfonyl)benzoate

Cat. No.: B2951247
CAS No.: 391896-85-8
M. Wt: 559.66
InChI Key: UYHHGHATHSRWIJ-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((2,6-dimethylmorpholino)sulfonyl)benzoate" features a complex architecture combining multiple pharmacophoric motifs:

  • Benzo[d]thiazole: A heterocyclic aromatic system known for its role in fluorescent probes and kinase inhibition .
  • Phenyl benzoate ester: Enhances lipophilicity and metabolic stability.

This compound’s structural complexity suggests applications in medicinal chemistry or materials science, though specific biological data are absent in the provided evidence.

Properties

IUPAC Name

[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] 4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O5S2/c1-19-17-32(18-20(2)36-19)39(34,35)25-13-9-22(10-14-25)29(33)37-24-11-7-21(8-12-24)15-23(16-30)28-31-26-5-3-4-6-27(26)38-28/h3-15,19-20H,17-18H2,1-2H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHHGHATHSRWIJ-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C=C(C#N)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)/C=C(\C#N)/C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((2,6-dimethylmorpholino)sulfonyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse structural components, which include a benzo[d]thiazole moiety and a sulfonamide group. These features suggest potential biological activities, particularly in the realms of antimicrobial and anticancer applications.

Structural Characteristics

The compound features several key structural elements:

  • Benzo[d]thiazole Moiety : Known for its biological activity, particularly in anticancer and antimicrobial properties.
  • Cyanovinyl Group : This group may enhance the compound's reactivity and interaction with biological targets.
  • Sulfonamide Group : Often associated with various pharmacological effects, including enzyme inhibition.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities. The following are notable findings regarding the biological activity of this compound:

  • Antimicrobial Activity : The benzo[d]thiazole component is linked to antimicrobial effects. Studies have shown that derivatives of benzo[d]thiazole can inhibit bacterial growth and exhibit antifungal properties .
  • Anticancer Properties : Similar compounds have demonstrated efficacy against various cancer cell lines. For instance, compounds featuring the benzo[d]thiazole moiety have been reported to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis .
  • Neuroactive Potential : The presence of the morpholine sulfonamide group may contribute to neuroactive properties, as many morpholine derivatives are known for their roles in central nervous system modulation .

Current literature lacks specific information on the detailed mechanism of action for this compound. However, it is hypothesized that its biological activity may involve:

  • Enzyme Inhibition : Interaction with specific enzymes or receptors due to its functional groups.
  • Binding Affinity : Potential binding to MMPs or other relevant targets, which could modulate their activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzo[d]thiazole Moiety : This can be achieved through condensation reactions involving appropriate precursors.
  • Introduction of the Cyanovinyl Group : This step requires careful control over reaction conditions to ensure high yields.
  • Sulfonamide Formation : The final step often involves the reaction of a morpholine derivative with a suitable sulfonyl chloride.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Comparative Analysis

Comparative studies with structurally similar compounds reveal insights into the structure-activity relationship (SAR). For instance:

CompoundBiological ActivityMechanism
Compound AAnticancerMMP inhibition
Compound BAntimicrobialCell wall disruption
Compound CNeuroactiveGABA receptor modulation

These comparisons highlight how variations in functional groups can significantly influence biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Key structural analogs from include hydrazinecarbothioamides [4–6] and 1,2,4-triazoles [7–15] . The target compound differs in its substitution patterns and core heterocycles:

Feature Target Compound Hydrazinecarbothioamides [4–6] 1,2,4-Triazoles [7–9]
Core Structure Benzo[d]thiazole + cyanovinyl Hydrazinecarbothioamide + phenylsulfonyl 1,2,4-Triazole + phenylsulfonyl
Sulfonyl Group Morpholino sulfonyl (electron-withdrawing, H-bond acceptor) Phenylsulfonyl (aromatic, planar) Phenylsulfonyl (similar to [4–6])
Key Functional Groups Cyanovinyl (C≡N), benzoate ester (C=O) C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹) C=S (1247–1255 cm⁻¹), no C=O
Tautomerism Not observed Not applicable Exists as thione tautomer (νNH: 3278–3414 cm⁻¹)

Key Differences :

  • The target’s benzo[d]thiazole and cyanovinyl groups are absent in compounds, which instead feature triazoles or hydrazinecarbothioamides.
  • The morpholino sulfonyl group in the target may enhance solubility compared to phenylsulfonyl derivatives due to its aliphatic ring .
Spectroscopic Comparisons
  • IR Spectroscopy: The target’s cyanovinyl group may show νC≡N ~2200 cm⁻¹, absent in compounds. ’s C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) are replaced by ester C=O (~1720 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) in the target .
Chemoinformatic Similarity

Using Tanimoto coefficients (), the target’s binary fingerprint would show low similarity (<0.3) with compounds due to divergent core structures. Higher similarity (~0.5) may exist with sulfonamide-containing drugs (e.g., celecoxib) .

Structural and Physicochemical Properties

Property Target Compound Hydrazinecarbothioamides [4–6] 1,2,4-Triazoles [7–9]
Molecular Weight ~550–600 g/mol (estimated) ~450–500 g/mol ~400–450 g/mol
LogP ~3.5–4.0 (high lipophilicity) ~2.5–3.0 ~2.0–2.5
Hydrogen Bond Acceptors 8 (ester O, sulfonyl O, morpholino O/N) 5–6 (C=O, S=O, NH) 4–5 (S=O, triazole N)

Implications :

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.